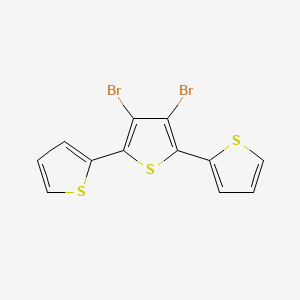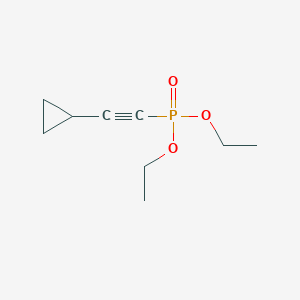
2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of benzothiazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method might involve the cyclization of a substituted aniline with a suitable thiocarbonyl compound. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized processes to ensure high efficiency and cost-effectiveness. This might include continuous flow reactions, the use of automated reactors, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various functionalized derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one exerts its effects can vary depending on its application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one can be compared with other benzothiazine derivatives:
2-Methyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one: Similar structure but with a methyl group instead of a butyl group.
2-Butyl-6-chloro-2H-1,4-benzothiazin-3(4H)-one: Chlorine atom at a different position.
2-Butyl-7-bromo-2H-1,4-benzothiazin-3(4H)-one: Bromine atom instead of chlorine.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
特性
CAS番号 |
922504-05-0 |
|---|---|
分子式 |
C12H14ClNOS |
分子量 |
255.76 g/mol |
IUPAC名 |
2-butyl-7-chloro-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H14ClNOS/c1-2-3-4-10-12(15)14-9-6-5-8(13)7-11(9)16-10/h5-7,10H,2-4H2,1H3,(H,14,15) |
InChIキー |
XSODOCBOLCGUSM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=O)NC2=C(S1)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)
![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)



![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)


![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)

![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
